2,5-dichloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
2,5-dichloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide is a chemical compound with the linear formula C9H11Cl2NO3S . It has a CAS number of 329939-46-0 . The molecular weight of this compound is 284.163 .
Molecular Structure Analysis
The molecular formula of this compound is C15H22Cl2N2O3S . The average mass is 381.318 Da and the monoisotopic mass is 380.072815 Da .Scientific Research Applications
Cognitive Enhancement via Receptor Antagonism
Research demonstrates the potential of benzenesulfonamide derivatives as cognitive enhancers. For instance, SB-399885, a structurally related compound, is a potent, selective 5-HT6 receptor antagonist with demonstrated cognitive-enhancing properties in aged rat models. This compound significantly improved cognitive deficits and increased extracellular acetylcholine levels, suggesting potential therapeutic utility for cognitive deficits like those observed in Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Photodynamic Therapy Applications
The photophysical and photochemical properties of certain benzenesulfonamide derivatives, specifically those modified with zinc phthalocyanine, have been explored for their potential in photodynamic therapy (PDT). Such compounds exhibit high singlet oxygen quantum yield, making them suitable for Type II photosensitizers in cancer treatment. Their adequate fluorescence properties and photostability are critical for effective PDT (Pişkin et al., 2020).
Inhibition of Molecular Targets
Benzenesulfonamide derivatives have shown promise as inhibitors of specific molecular targets. For instance, novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties have been developed as potent inhibitors of human carbonic anhydrase IX, a target relevant for the treatment of hypoxic tumors. These inhibitors show significant potential for anticancer therapy due to their selectivity and potency (Lolak et al., 2019).
Corrosion Inhibition
Piperidine derivatives, closely related to 2,5-Dichloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide, have been evaluated for their corrosion inhibition efficiency on iron surfaces. Quantum chemical calculations and molecular dynamics simulations indicated that these compounds could serve as effective corrosion inhibitors, potentially useful in materials science and engineering applications (Kaya et al., 2016).
Safety and Hazards
properties
IUPAC Name |
2,5-dichloro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22Cl2N2O3S/c1-22-9-8-19-6-4-12(5-7-19)11-18-23(20,21)15-10-13(16)2-3-14(15)17/h2-3,10,12,18H,4-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCORQLAYVWOJPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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